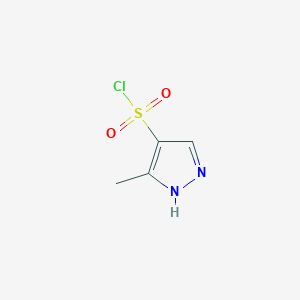

5-methyl-1H-pyrazole-4-sulfonyl chloride

描述

5-Methyl-1H-pyrazole-4-sulfonyl chloride (C₅H₅ClN₂O₂S) is a heterocyclic sulfonyl chloride derivative featuring a pyrazole backbone substituted with a methyl group at the 5-position and a sulfonyl chloride group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are pivotal in pharmaceutical and agrochemical applications . Its molecular structure enables reactivity in nucleophilic substitution reactions, where the sulfonyl chloride group (-SO₂Cl) acts as a leaving group or participates in coupling reactions. Commercial availability is noted at varying scales (e.g., 100 mg for €87, 1g for €310) , reflecting its demand in research and industrial settings. Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (132.1 Ų) and [M-H]⁻ (129.0 Ų), highlight its physicochemical behavior in mass spectrometry .

属性

IUPAC Name |

5-methyl-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIPHBVEKLIHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179918-36-5 | |

| Record name | 5-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Sulfonylation of Pyrazole Derivatives Using Chlorosulfonic Acid and Thionyl Chloride

This method involves direct sulfonylation of 3,5-dimethyl-1H-pyrazole or its methylated analogs. Key steps include:

Procedure ():

- Step 1 : Dissolve 25 g (260 mmol) of 3,5-dimethyl-1H-pyrazole in 75 mL chloroform.

- Step 2 : Slowly add to stirred chlorosulfonic acid (166.7 g, 1.43 mol) in 175 mL chloroform at 0°C under nitrogen.

- Step 3 : Heat to 60°C for 10 h, then add thionyl chloride (40.8 g, 343 mmol) at 60°C over 20 min. Stir for 2 h.

- Step 4 : Quench with ice-cold water, extract with dichloromethane, dry over Na₂SO₄, and evaporate to obtain crude sulfonyl chloride.

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| KOtBu | THF | 16 | 78 |

| NaH | DMF | 12 | 55 |

Potassium tert-butoxide in THF outperformed other bases, minimizing side reactions and improving yield.

Lithiation-Based Synthesis via Trifluoromethyl Pyrazole Intermediates

A regioselective approach developed by Enamine involves lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole ():

- Step 1 : Lithiate 1-methyl-3-(trifluoromethyl)-1H-pyrazole at the 4-position using LDA at -78°C.

- Step 2 : Trap with sulfur dioxide to form lithium sulfinate.

- Step 3 : Chlorinate with Cl₂ gas to yield 5-methyl-1H-pyrazole-4-sulfonyl chloride.

- High regioselectivity and scalability.

- Yields >80% with minimal byproducts.

Comparative Analysis of Methods

| Parameter | Chlorosulfonic Acid Method () | Lithiation Method () |

|---|---|---|

| Reaction Time | 12–16 h | 4–6 h |

| Yield | 55–78% | >80% |

| Scalability | Moderate | High |

| Byproduct Formation | Moderate (requires purification) | Low |

The lithiation method offers superior efficiency and yield but demands specialized reagents and low-temperature conditions.

Key Challenges and Solutions

- Moisture Sensitivity : Both methods require strict anhydrous conditions. Use of molecular sieves or inert atmospheres (N₂/Ar) is critical.

- Purification : Column chromatography (hexane/EtOAc) is essential for removing unreacted chlorosulfonic acid or lithium salts.

- Regioselectivity : Methylation at the 1-position of pyrazole (via KOtBu/CH₃I) ensures correct sulfonylation orientation ().

Industrial Production Considerations

- Continuous Flow Reactors : Enhance safety and yield for large-scale sulfonylation ().

- Automated Quenching Systems : Mitigate risks from exothermic reactions during thionyl chloride addition.

化学反应分析

Types of Reactions: 5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as pyridine.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Oxidized Products: Formed through oxidation reactions.

Reduced Products: Formed through reduction reactions.

科学研究应用

Chemistry

5-Methyl-1H-pyrazole-4-sulfonyl chloride is primarily utilized as an intermediate in organic synthesis:

- Building Block for Sulfonamide Derivatives : It serves as a precursor for synthesizing sulfonamide derivatives, which are critical in pharmaceutical development.

- Substitution Reactions : The sulfonyl chloride group can react with various nucleophiles to form sulfonamide compounds. This property is essential for creating diverse chemical entities.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Reacts with amines to form sulfonamides. |

| Oxidation and Reduction | Can undergo oxidation or reduction to yield different products. |

| Condensation Reactions | Participates in forming more complex structures through condensation. |

Biology and Medicine

The compound has shown promise in biological applications:

- Antimicrobial Activity : Derivatives of this compound exhibit significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate to strong |

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like acetylcholinesterase (AChE), which is relevant for neurodegenerative disease research. IC values for AChE inhibition range from 1.13 to 6.28 µM.

Industry

In the industrial sector, this compound finds applications in:

- Agrochemicals Production : Used in the synthesis of pesticides and herbicides.

- Specialty Chemicals : Employed in the manufacture of dyes and other chemical intermediates.

Case Studies

Several studies illustrate the efficacy of this compound:

- Antibacterial Efficacy : A study demonstrated that pyrazole derivatives showed varying degrees of antibacterial activity against multi-drug resistant strains.

- Anti-inflammatory Mechanism : In animal models, treatment with the compound resulted in reduced paw edema during carrageenan-induced inflammation tests.

- Anticancer Screening : In vitro assays revealed that derivatives significantly inhibited cell proliferation in cancer cell lines, indicating potential therapeutic applications.

作用机制

The mechanism of action of 5-methyl-1H-pyrazole-4-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through various molecular pathways. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Sulfonyl Chlorides

Key structural analogs differ in substituents on the pyrazole ring, particularly at the 1-position (N-substitution) and the sulfonyl group (e.g., fluoride vs. chloride).

Key Observations :

- For instance, 1-(sec-butyl) and 1-butyl derivatives (MW 236.72) are bulkier than the unsubstituted 5-methyl variant (MW 192.63), which may influence their pharmacokinetic profiles .

- Sulfonyl Halide Reactivity : Replacing chloride with fluoride (C₅H₅FN₂O₂S) reduces molecular weight and may modulate electrophilicity. Sulfonyl fluorides are increasingly used in "click chemistry" due to their stability and selective reactivity .

Crystallographic and Structural Insights

The pyrazoline derivative in (C₁₆H₁₆N₂O₂S) crystallizes in an orthorhombic system (Pca2₁, a = 19.2938 Å), demonstrating planar geometry in the pyrazole ring. Such structural data are critical for understanding packing patterns and intermolecular interactions, though comparable crystallographic details for this compound are absent in the evidence .

生物活性

5-Methyl-1H-pyrazole-4-sulfonyl chloride (MPSC) is a compound of significant interest in medicinal chemistry due to its biological activity and versatility as a synthetic intermediate. This article reviews the biological properties, mechanisms of action, and potential applications of MPSC, supported by recent research findings.

MPSC is characterized by its pyrazole ring structure, which is substituted at the 5-position with a methyl group and at the 4-position with a sulfonyl chloride group. The molecular formula is , and it has a molecular weight of approximately 178.62 g/mol .

The biological activity of MPSC primarily arises from its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, through covalent bonding facilitated by the highly reactive sulfonyl chloride group .

Biological Activities

MPSC and its derivatives have demonstrated a range of biological activities, including:

- Antimicrobial Activity : Compounds derived from MPSC have shown potential as antimicrobial agents, inhibiting the growth of bacteria and fungi .

- Anticancer Properties : Research indicates that MPSC derivatives may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

- Anti-inflammatory Effects : Some studies report that pyrazole derivatives exhibit significant anti-inflammatory activity, comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies and Evaluations

- Antimicrobial Activity : A study evaluated various sulfonamide derivatives synthesized from MPSC against common bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, demonstrating effective antimicrobial properties .

- Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Compounds showed IC50 values for COX-2 inhibition ranging from 0.034 to 0.052 µM, indicating potent anti-inflammatory activity superior to traditional NSAIDs .

- Anticancer Potential : In vitro studies revealed that certain MPSC derivatives significantly inhibited the growth of cancer cell lines such as HeLa and MCF-7, with IC50 values below 10 µM .

Table: Summary of Biological Activities

| Activity Type | Description | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC: 0.5 - 8 µg/mL |

| Anti-inflammatory | COX-2 inhibition | IC50: 0.034 - 0.052 µM |

| Anticancer | Growth inhibition in cancer cell lines | IC50: <10 µM |

常见问题

Q. Basic

- IR spectroscopy : Confirm sulfonyl chloride (S=O asymmetric stretch at ~1370–1350 cm⁻¹ and symmetric stretch at ~1170–1150 cm⁻¹) .

- ¹H-NMR : Pyrazole ring protons appear as distinct singlets (δ 6.8–7.2 ppm), while methyl groups resonate at δ 2.3–2.5 ppm .

- Mass spectrometry : Molecular ion peak at m/z 208.6 (C₅H₅ClN₂O₂S) with fragment peaks corresponding to Cl⁻ loss .

How do crystallization conditions influence the crystal packing of this compound?

Q. Advanced

- Solvent choice : Methanol or ethanol promotes hydrogen bonding between sulfonyl chloride and solvent, favoring monoclinic crystal systems .

- Temperature : Slow cooling from 50°C to room temperature reduces defects, as observed in SHELX-refined structures (space group P2₁/c) .

- Intermolecular interactions : Sulfonyl-oxygen···H–C hydrogen bonds and π-π stacking of pyrazole rings stabilize the lattice .

What are common side reactions during sulfonation of pyrazole derivatives, and how can they be mitigated?

Q. Basic

- Over-sulfonation : Occurs at elevated temperatures; mitigated by stepwise addition of sulfonating agents at 0°C .

- Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions and inert gas (N₂/Ar) .

- Byproduct identification : HPLC-MS or TLC monitors reaction progress, with quenching via ice-cold NaHCO₃ to neutralize excess acid .

How can contradictions in bioactivity data for derivatives of this compound be resolved?

Q. Advanced

- Batch variability : Ensure consistent synthetic protocols (e.g., purity >95% via elemental analysis) .

- Pharmacological assays : Standardize in vitro models (e.g., COX-2 inhibition) with positive controls (e.g., celecoxib) and replicate dosing regimens .

- Statistical validation : Use ANOVA to assess inter-study variability in IC₅₀ values .

What purification strategies are recommended for isolating this compound?

Q. Basic

- Recrystallization : Methanol/water (4:1 v/v) yields needle-like crystals with minimal impurities .

- Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) achieves >98% purity .

- Drying : Anhydrous Na₂SO₄ or MgSO₄ removes trace moisture .

How does the sulfonyl chloride group facilitate regioselective cross-coupling reactions?

Q. Advanced

- Mechanistic probes : Kinetic isotope effects (KIE) using deuterated analogs reveal whether bond-breaking occurs in the rate-determining step .

- Catalyst compatibility : Pd(PPh₃)₄ or CuI catalyzes Suzuki or Ullmann couplings, with sulfonyl chloride acting as a directing group .

What precautions are necessary for handling moisture-sensitive sulfonyl chlorides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。